

Spectroscopic data of isodrimeninol (NMR, mass spectrometry)

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Compound of Interest

Compound Name: Methyl isodrimeninol

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Spectroscopic Profile of Isodrimeninol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the drimane sesquiterpenoid, isodrimeninol. The information presented herein, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development in their efforts to identify, characterize, and utilize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The structural elucidation of isodrimeninol has been definitively established through extensive NMR spectroscopy. The complete ^1H and ^{13}C NMR data, acquired in acetone- d_6 , are presented below. These assignments are consistent with previously published data, providing a reliable reference for compound verification.

Table 1: ^1H NMR Spectroscopic Data for Isodrimeninol (500 MHz, acetone- d_6)

Position	δ H (ppm)	Multiplicity	J (Hz)
1 α	1.39	m	2.2
1 β	1.54	m	
2 α	1.63	m	
2 β	1.79	m	
3 α	1.44	m	
3 β	1.87	m	
5	1.58	m	
6 α	2.15	m	
6 β	2.30	m	
7	5.51	t	
11	4.02	s	
12-CH ₃	0.86	s	
13-CH ₃	0.84	s	
14-CH ₃	0.94	s	
15-CH ₃	1.71	s	

Table 2: ¹³C NMR Spectroscopic Data for Isodrimeninol (125 MHz, acetone-d₆)

Position	δC (ppm)
1	40.2
2	19.2
3	42.4
4	33.9
5	54.0
6	25.1
7	122.9
8	139.7
9	59.9
10	38.8
11	64.9
12	21.7
13	33.6
14	16.3
15	23.8

Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) has been utilized to determine the molecular formula of isodrimeninol.

Table 3: High-Resolution Mass Spectrometry Data for Isodrimeninol

Parameter	Value
Molecular Formula	C ₁₅ H ₂₄ O ₂
Ionization Mode	ESI
Observed m/z	[M+H] ⁺ , [M+Na] ⁺

Detailed fragmentation data for isodrimeninol is not extensively available in the public domain. Researchers are encouraged to perform tandem MS (MS/MS) experiments to establish a characteristic fragmentation pattern for this compound.

Experimental Protocols

The following sections outline the general methodologies for acquiring the spectroscopic data presented above. Specific parameters may require optimization based on the instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

- A high-field NMR spectrometer (e.g., Bruker Avance 500 MHz or 700 MHz) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

Sample Preparation:

- Dissolve approximately 5-10 mg of purified isodrimeninol in 0.5-0.7 mL of deuterated acetone (acetone-d₆).
- Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

- ¹H NMR: Standard pulse programs are used to acquire one-dimensional proton spectra. Key parameters to consider include:
 - Number of scans (NS): 16-64

- Relaxation delay (D1): 1-2 seconds
- Acquisition time (AQ): 2-4 seconds
- ^{13}C NMR: A proton-decoupled pulse sequence is typically employed. Key parameters include:
 - Number of scans (NS): 1024 or more, depending on sample concentration
 - Relaxation delay (D1): 2 seconds
- 2D NMR (COSY, HSQC, HMBC): Standard pulse sequences provided by the spectrometer manufacturer are used for these experiments to establish proton-proton and proton-carbon correlations, aiding in the complete assignment of the spectra.

High-Resolution Mass Spectrometry (HR-ESI-MS)

Instrumentation:

- A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is required.

Sample Preparation:

- Prepare a dilute solution of isodrimeninol (approximately 1-10 $\mu\text{g/mL}$) in a suitable solvent such as methanol or acetonitrile.

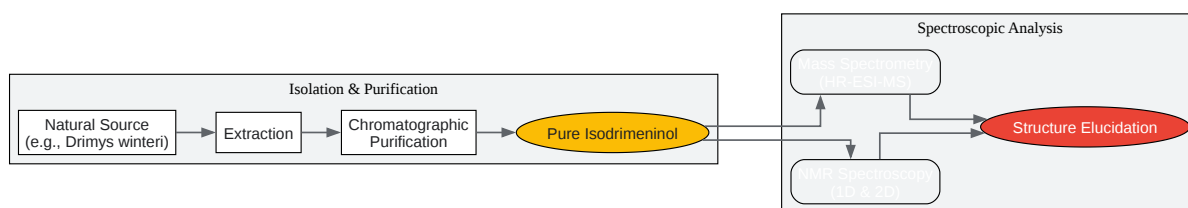
Data Acquisition:

- Ionization Mode: ESI can be performed in both positive and negative ion modes to determine the most sensitive detection method.
- Source Parameters: Optimize the following to achieve a stable and intense signal:
 - Capillary voltage
 - Nebulizer gas pressure
 - Drying gas flow and temperature

- Mass Analyzer: Acquire data in full scan mode over a relevant m/z range (e.g., 100-500 Da) with high mass accuracy (typically < 5 ppm).

Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic identification and characterization of a natural product like isodrimeninol is depicted below. This process involves isolation, followed by a series of spectroscopic analyses to elucidate the chemical structure.



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Workflow for the isolation and structural elucidation of isodrimeninol.

This diagram illustrates the initial extraction of the compound from its natural source, followed by purification. The purified isodrimeninol is then subjected to mass spectrometry to determine its molecular formula and NMR spectroscopy to establish its chemical structure and stereochemistry.

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